molecular formula C10H16N2O B1306496 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 957483-76-0

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1306496
CAS No.: 957483-76-0
M. Wt: 180.25 g/mol
InChI Key: NFYDOXTUOFDYPA-UHFFFAOYSA-N
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Description

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with butyl, dimethyl, and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or alkyl groups in the presence of a catalyst.

Major Products:

    Oxidation: 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Butyl-3,5-dimethyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:

Uniqueness: The presence of the butyl group in this compound imparts unique solubility and reactivity characteristics, making it distinct from its analogs.

Properties

IUPAC Name

1-butyl-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-4-5-6-12-9(3)10(7-13)8(2)11-12/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYDOXTUOFDYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=N1)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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